

DM21 Density Functional: A Critical Look at Bond Length Accuracy

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Compound of Interest

Compound Name: DM21

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For researchers, scientists, and drug development professionals, the accuracy of computational methods in predicting molecular geometries is paramount. This guide provides a critical assessment of the **DM21** density functional's performance in determining bond lengths, comparing it with established alternatives and presenting supporting experimental and computational data.

Developed by DeepMind, the **DM21** (Density Matrix 2021) functional has demonstrated significant promise in overcoming some of the limitations of conventional density functional theory (DFT) methods, particularly in predicting reaction energies.^{[1][2]} However, its practical applicability and accuracy for geometry optimizations, specifically bond lengths, warrant a closer examination.

A recent study by Kulaev et al. (2025) provides a detailed analysis of **DM21**'s performance in geometry optimization, comparing it against the widely used PBE0 and SCAN functionals.^{[3][4][5][6][7]} Their findings indicate that while **DM21** shows competitive performance, it does not consistently outperform these traditional functionals in predicting molecular geometries.^{[4][5]}

Performance on Benchmark Datasets

The accuracy of a density functional is often evaluated using benchmark datasets that contain a diverse set of molecules with well-established reference geometries, typically obtained from high-level theoretical methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)).

One such benchmark, LMGB35, was used to assess **DM21**'s geometry optimization capabilities. The results, summarized in the table below, show the mean absolute error (MAE) in bond lengths for **DM21** compared to PBE0 and SCAN.

Functional	Mean Absolute Error (MAE) in Bond Lengths (pm)
DM21	Generally below 2 pm
PBE0	Generally below 2 pm
SCAN	Generally below 2 pm

Data sourced from Kulaev et al. (2025) based on the LMGB35 benchmark.[\[4\]](#)[\[7\]](#)[\[8\]](#)

While the MAE for all three functionals is comparable and generally low, the study by Kulaev et al. notes that for many cases, PBE0 or SCAN outperform **DM21**.[\[4\]](#)[\[8\]](#) For certain hydrocarbons like C₂H₄ and C₂H₂, **DM21** did show a lower MAE.[\[4\]](#) This suggests that while **DM21** is a capable functional for geometry predictions, its superiority is not guaranteed across all molecular types. It is also important to note that for the LMGB35 benchmark, while **DM21** outperformed analytical functionals in energy calculations, it was not more accurate in geometry optimization.[\[4\]](#)[\[7\]](#)[\[8\]](#)

Experimental and Computational Protocols

The assessment of **DM21**'s accuracy for bond lengths relies on a systematic computational protocol. The following outlines the typical methodology employed in such studies:

- **Selection of Benchmark Set:** A benchmark set of molecules with high-quality reference geometries is chosen. For instance, the LMGB35 benchmark was utilized in the study by Kulaev et al.[\[3\]](#)
- **Reference Geometries:** The reference geometries are typically obtained from computationally expensive but highly accurate methods like CCSD(T) with a large basis set.[\[4\]](#)

- **DFT Calculations:** Geometry optimizations are performed for each molecule in the benchmark set using the density functionals being tested (e.g., **DM21**, PBE0, SCAN).
- **Basis Set Selection:** A consistent and appropriate basis set is used for all calculations. For example, geometry optimizations have been conducted with the 6-31G(d,p) and def2-TZVP basis sets.[\[4\]](#)[\[7\]](#)
- **Error Calculation:** The bond lengths from the DFT-optimized geometries are compared to the reference geometries, and the mean absolute error (MAE) is calculated to quantify the accuracy of each functional.

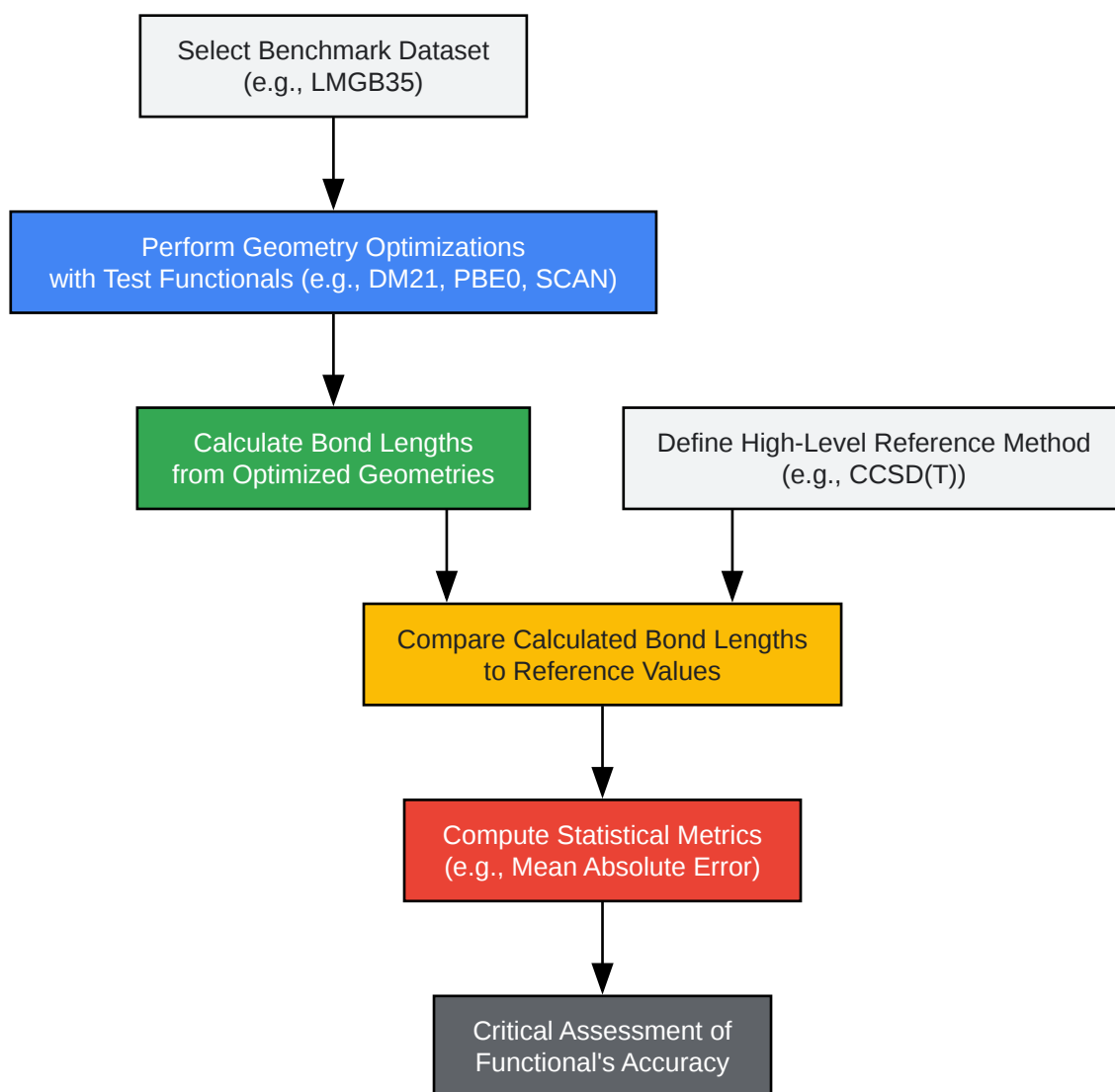
Challenges and Considerations with DM21

A key challenge highlighted in the research is the numerical nature of the gradients for neural network-based functionals like **DM21**.[\[3\]](#)[\[5\]](#) Unlike traditional functionals where analytical gradients of the energy with respect to atomic positions are available, **DM21** relies on numerical differentiation. This can introduce numerical noise that contaminates the nuclear gradients required for geometry optimization, potentially affecting the precision of the final geometry.[\[5\]](#)

Furthermore, the computational cost of **DM21** is a significant factor. Studies have shown that **DM21** is significantly slower than analytical functionals, which may limit its practical applicability for large-scale chemical calculations.[\[5\]](#)

Logical Workflow for Assessing Functional Accuracy

The process of evaluating a density functional's accuracy for predicting bond lengths follows a clear logical workflow. This can be visualized as follows:



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Workflow for assessing a density functional's bond length accuracy.

Conclusion

The **DM21** density functional represents a significant advancement in the application of machine learning to quantum chemistry, offering state-of-the-art performance for energetic calculations.[1] However, for the prediction of molecular geometries, and specifically bond lengths, its accuracy is comparable to, but not consistently better than, well-established analytical functionals like PBE0 and SCAN.[4][5][7]

Researchers and drug development professionals should consider the trade-offs between the high accuracy of **DM21** for energies and its current limitations in geometry optimization,

including computational cost and the challenges of numerical gradients. For applications where precise molecular geometries are critical, traditional hybrid functionals may still be the more practical choice. As research in machine-learned functionals continues, further improvements in their efficiency and accuracy for geometry optimization are anticipated.

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